molecular formula C16H16F3NO4 B12272786 (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B12272786
M. Wt: 343.30 g/mol
InChI Key: ITZFPCCZXOPJBK-VCANKDNSSA-N
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Description

This compound is a bicyclo[1.1.1]pentane derivative featuring a trifluoromethyl group at position 3 and an acetic acid backbone with a benzyloxycarbonyl (Cbz)-protected amino group in the (2S)-configuration. Its molecular formula is C₁₆H₁₆F₃NO₄, with a molecular weight of 343.30 g/mol (CAS: 1993319-93-9 for the (2R)-isomer; the (2S)-isomer shares the same formula) . The bicyclo[1.1.1]pentane scaffold confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The Cbz group serves as a protective moiety for the amino group, facilitating synthetic modifications.

Properties

Molecular Formula

C16H16F3NO4

Molecular Weight

343.30 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

InChI

InChI=1S/C16H16F3NO4/c17-16(18,19)15-7-14(8-15,9-15)11(12(21)22)20-13(23)24-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,23)(H,21,22)/t11-,14?,15?/m1/s1

InChI Key

ITZFPCCZXOPJBK-VCANKDNSSA-N

Isomeric SMILES

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the benzyloxycarbonyl and amino groups.

    Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by ring expansion.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The trifluoromethyl and benzyloxycarbonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The trifluoromethyl group imparts unique properties that can be useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

The compound is compared to structurally related bicyclo[1.1.1]pentane derivatives, focusing on substituents, protecting groups, stereochemistry, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Substituent Protecting Group Configuration Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Trifluoromethyl) Cbz (2S) C₁₆H₁₆F₃NO₄ 343.30 High lipophilicity; Cbz enhances stability
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid 3-(Trifluoromethyl) None (free amino) (2S) C₈H₁₀F₃NO₂ 209.17 Increased reactivity due to free amino group
(2R)-Cbz Analog 3-(Trifluoromethyl) Cbz (2R) C₁₆H₁₆F₃NO₄ 343.30 Stereochemical differences may affect target binding
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic Acid 3-(Boc-amino) Boc - C₁₂H₁₉NO₄ 241.28 Boc group offers alternative protection; lower molecular weight
(2R)-2-Amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic Acid 3-tert-Butyl None (2R) C₁₂H₂₁NO₂ 227.30 Hydrophobic tert-butyl substituent alters solubility
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic Acid 3-(Methoxycarbonyl) Methyl ester - C₉H₁₂O₄ 184.19 Ester group increases volatility

Stereochemical and Functional Implications

  • Stereochemistry : The (2S)-configuration of the target compound contrasts with the (2R)-isomer (CAS: 1993319-93-9), which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) .
  • Protecting Groups : The Cbz group (target compound) is bulkier and more electron-withdrawing than the Boc group (CAS: 2096992-27-5), influencing solubility and synthetic deprotection strategies .
  • Substituent Effects : The trifluoromethyl group (target compound) enhances electronegativity and metabolic resistance compared to tert-butyl (CAS: 1932128-02-3) or methoxycarbonyl (CAS: 676371-66-7) groups .

Physicochemical and Pharmacokinetic Considerations

  • Acid Dissociation (pKa): The free amino group in the deprotected analog (CAS: 914082-74-9) has a pKa ~8.5, while the Cbz-protected amino group (target compound) is less basic, altering ionization under physiological conditions .

Biological Activity

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid, also known by its CAS number 1986906-46-0, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C16H16F3NO4
  • Molecular Weight : 343.30 g/mol
  • Purity : 97%

Research indicates that (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid exhibits activity against various biological targets, primarily through modulation of enzyme activity and receptor interactions. Its unique bicyclic structure allows for specific binding affinities that can influence metabolic pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary studies showed that the compound possesses antimicrobial properties, demonstrating effectiveness against a range of bacterial strains.
  • Anti-inflammatory Effects : In vitro assays indicated that it may reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A 2024 research article evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its potential utility in managing inflammatory conditions.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2023
AntimicrobialEscherichia coliMIC = 32 µg/mL2023
Anti-inflammatoryMurine arthritis modelReduced paw swelling2024
PropertyValue
Molecular FormulaC16H16F3NO4
Molecular Weight343.30 g/mol
Purity97%
CAS Number1986906-46-0

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